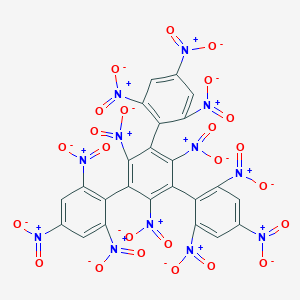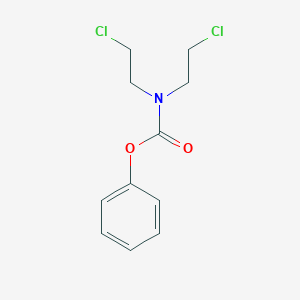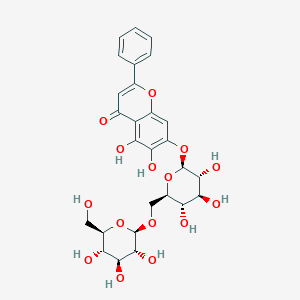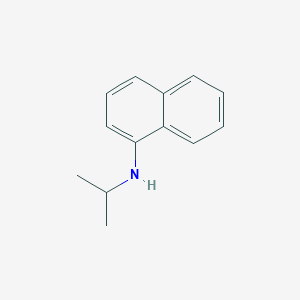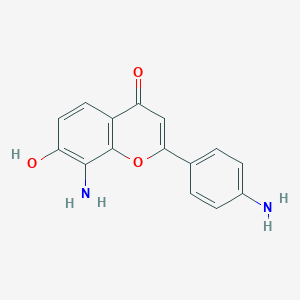
4',8-Diamino-7-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4',8-Diamino-7-hydroxyflavone, also known as FIDA, is a flavone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4',8-Diamino-7-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. 4',8-Diamino-7-hydroxyflavone has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It can also induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4',8-Diamino-7-hydroxyflavone has been shown to exhibit a wide range of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines. 4',8-Diamino-7-hydroxyflavone can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4',8-Diamino-7-hydroxyflavone can act as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4',8-Diamino-7-hydroxyflavone has several advantages for lab experiments, including its high purity and yield, as well as its ability to act as a fluorescent probe for the detection of metal ions. However, 4',8-Diamino-7-hydroxyflavone is not readily available commercially, and its synthesis can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research and development of 4',8-Diamino-7-hydroxyflavone. One area of interest is the development of 4',8-Diamino-7-hydroxyflavone-based biosensors for the detection of metal ions in environmental and clinical samples. Another direction is the investigation of 4',8-Diamino-7-hydroxyflavone as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of 4',8-Diamino-7-hydroxyflavone derivatives with improved properties and efficacy is an area of ongoing research.
Conclusion:
In conclusion, 4',8-Diamino-7-hydroxyflavone is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its ability to act as a fluorescent probe for the detection of metal ions, make it an attractive candidate for further research and development. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its synthesis and developing new applications for this compound.
Métodos De Síntesis
4',8-Diamino-7-hydroxyflavone can be synthesized using various methods, including the reaction of 7-hydroxyflavone with 4,8-diaminopyrene in the presence of a catalyst. Another method involves the reaction of 7-hydroxyflavone with 4,8-diaminobenzene in the presence of a reducing agent. Both methods result in the formation of 4',8-Diamino-7-hydroxyflavone with high yields and purity.
Aplicaciones Científicas De Investigación
4',8-Diamino-7-hydroxyflavone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4',8-Diamino-7-hydroxyflavone can also act as a fluorescent probe for the detection of metal ions and has been used in the development of biosensors.
Propiedades
Número CAS |
199460-15-6 |
|---|---|
Nombre del producto |
4',8-Diamino-7-hydroxyflavone |
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2 |
Clave InChI |
HNEBZFFMSDQDBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Sinónimos |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



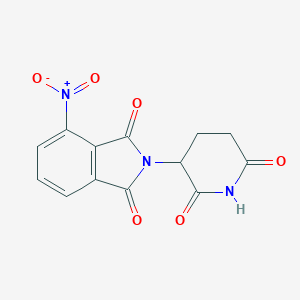
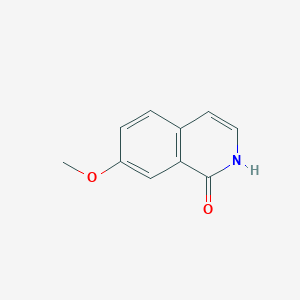
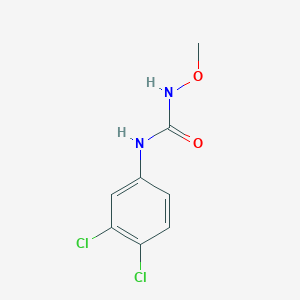
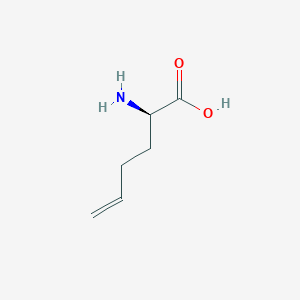
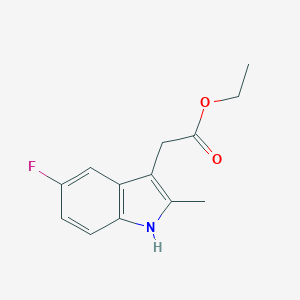
![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

